

# Achyranthoside D CAS number and molecular formula.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Achyranthoside D

Cat. No.: B6595018

[Get Quote](#)

## In-Depth Technical Guide to Achyranthoside D

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Details: Achyranthoside D

**Achyranthoside D**, a notable triterpenoid saponin, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in the management of osteoarthritis. This technical guide provides a comprehensive overview of its chemical properties, experimental validation of its efficacy, and its molecular mechanisms of action.

| Property          | Value                                           | Citation |
|-------------------|-------------------------------------------------|----------|
| CAS Number        | 168009-91-4                                     |          |
| Molecular Formula | C <sub>53</sub> H <sub>82</sub> O <sub>25</sub> |          |
| Molecular Weight  | 1119.21 g/mol                                   |          |
| Source            | Roots of Achyranthes bidentata Blume            |          |

### Efficacy in Osteoarthritis Models

**Achyranthoside D** has demonstrated significant chondroprotective and anti-inflammatory effects in established preclinical models of osteoarthritis (OA). The two primary models utilized

for these investigations are the *in vivo* Anterior Cruciate Ligament Transection with Medial Meniscectomy (ACLT+MMx) rat model and the *in vitro* Interleukin-1 $\beta$  (IL-1 $\beta$ )-induced chondrocyte inflammation model.

## In Vivo Efficacy Data (ACLT+MMx Rat Model)

The ACLT+MMx model is a well-established surgical procedure in rats that mimics the joint instability leading to OA in humans.<sup>[1][2]</sup> Treatment with **Achyranthoside D** in this model has been shown to dose-dependently reduce cartilage degradation and alleviate OA-associated biomarkers.

| Parameter                                              | Control (OA Model) | Achyranthoside D (Low Dose) | Achyranthoside D (High Dose) | Citation |
|--------------------------------------------------------|--------------------|-----------------------------|------------------------------|----------|
| OARSI Score<br>(Higher score indicates more severe OA) | High               | Significantly Reduced       | More Significantly Reduced   | [3]      |
| Serum CTX-II<br>(Cartilage degradation marker)         | Elevated           | Significantly Reduced       | More Significantly Reduced   | [3]      |
| Serum COMP<br>(Cartilage degradation marker)           | Elevated           | Significantly Reduced       | More Significantly Reduced   | [3]      |

## In Vitro Efficacy Data (IL-1 $\beta$ -Induced Chondrocytes)

Primary rat chondrocytes treated with IL-1 $\beta$  serve as an *in vitro* model of the inflammatory and catabolic environment observed in OA. **Achyranthoside D** has been shown to protect chondrocytes from IL-1 $\beta$ -induced damage and inflammation.

| Parameter                                                                                            | Control (IL-1 $\beta$ ) | Achyranthoside D Treatment  | Citation            |
|------------------------------------------------------------------------------------------------------|-------------------------|-----------------------------|---------------------|
| Chondrocyte Viability                                                                                | Reduced                 | Significantly Increased     | <a href="#">[3]</a> |
| Lactate Dehydrogenase (LDH) Release                                                                  | Increased               | Significantly Reduced       | <a href="#">[3]</a> |
| Expression of Catabolic Enzymes (ADAMTS-5, MMP-3, MMP-13)                                            | Upregulated             | Significantly Downregulated | <a href="#">[3]</a> |
| Expression of Anabolic Markers (Collagen II, Aggrecan)                                               | Downregulated           | Significantly Upregulated   | <a href="#">[3]</a> |
| Expression of Inflammatory Mediators (NLRP3, ASC, GSDMD, IL-6, TNF- $\alpha$ , IL-1 $\beta$ , IL-18) | Upregulated             | Significantly Downregulated | <a href="#">[3]</a> |

## Experimental Protocols

### Anterior Cruciate Ligament Transection with Medial Meniscectomy (ACLT+MMx) in Rats

This surgical procedure is a standard method for inducing a traumatic-like osteoarthritis in rodents.

- Anesthesia and Preparation: Male Sprague-Dawley or Wistar rats are anesthetized, and the right knee is shaved and sterilized.[\[1\]](#)[\[4\]](#)
- Surgical Incision: A medial parapatellar incision (8-10 mm) is made to expose the knee joint.[\[4\]](#)

- Ligament and Meniscus Transection: The patella is laterally dislocated, the anterior cruciate ligament is transected, and the medial meniscus is completely resected, taking care to avoid damage to the articular cartilage.[1][4]
- Closure: The joint is irrigated with saline, and the capsule and skin are closed in layers.[1]
- Post-operative Care: Post-surgical analgesia and antibiotics are administered as required. The animals are allowed free cage movement to encourage the development of OA.
- Induction Period: The development of OA is typically assessed over a period of several weeks to months.[1]

## Interleukin-1 $\beta$ (IL-1 $\beta$ )-Induced Inflammation in Primary Chondrocytes

This in vitro model is used to study the inflammatory and catabolic effects on cartilage cells.

- Chondrocyte Isolation: Primary chondrocytes are isolated from the articular cartilage of rats.
- Cell Culture: Chondrocytes are cultured in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum and antibiotics.
- Inflammation Induction: To induce an inflammatory response, the cultured chondrocytes are stimulated with IL-1 $\beta$  at a concentration typically around 10 ng/mL.[5][6]
- **Achyranthoside D Treatment:** Cells are pre-treated or co-treated with varying concentrations of **Achyranthoside D** to assess its protective effects.
- Assays: Following treatment, a variety of assays are performed to measure cell viability (e.g., CCK-8), cell death (e.g., LDH assay), and the expression of relevant genes and proteins (e.g., qRT-PCR, Western blotting, ELISA).[3]

## Signaling Pathway Modulation

**Achyranthoside D** exerts its therapeutic effects by modulating key signaling pathways implicated in the pathogenesis of osteoarthritis.

## Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is known to be involved in cartilage degradation.

**Achyranthoside D** has been found to directly target and inhibit Wnt3a, a key activator of this pathway.<sup>[3]</sup> This inhibition leads to a downstream reduction in the nuclear translocation of β-catenin, thereby suppressing the expression of target genes that promote inflammation and cartilage breakdown.



[Click to download full resolution via product page](#)

Caption: **Achyranthoside D** inhibits the Wnt/β-catenin pathway by targeting Wnt3a.

## Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. While the precise mechanism of **Achyranthoside D**'s interaction with this pathway in the context of osteoarthritis is still under investigation, saponins from Achyranthes bidentata have been shown to activate this pathway, which may contribute to chondrocyte survival.

[Click to download full resolution via product page](#)

Caption: **Achyranthoside D** is proposed to modulate the PI3K/Akt signaling pathway.

## Conclusion

**Achyranthoside D** presents a promising therapeutic candidate for the management of osteoarthritis. Its demonstrated efficacy in preclinical models, coupled with its defined mechanism of action involving the inhibition of the Wnt/β-catenin signaling pathway, provides a strong rationale for further investigation and development. This technical guide summarizes the current key findings and provides a foundation for future research into this potent natural compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. iomcworld.org [iomcworld.org]
- 2. researchgate.net [researchgate.net]
- 3. Achyranthoside D attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traumatic osteoarthritis-induced persistent mechanical hyperalgesia in a rat model of anterior cruciate ligament transection plus a medial meniscectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interleukin 1 $\beta$  and lipopolysaccharides induction dictate chondrocyte morphological properties and reduce cellular roughness and adhesion energy comparatively - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-37 Inhibits Interleukin-1 $\beta$ -Induced Articular Chondrocyte Apoptosis by Suppressing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Achyranthoside D CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6595018#achyranthoside-d-cas-number-and-molecular-formula]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)